molecular formula C19H12ClN3O B5158093 N-(4-chlorophenyl)phenazine-2-carboxamide

N-(4-chlorophenyl)phenazine-2-carboxamide

Cat. No.: B5158093
M. Wt: 333.8 g/mol
InChI Key: ROBRISJRSONTBB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)phenazine-2-carboxamide: is a synthetic organic compound belonging to the phenazine family. Phenazines are a group of nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties . The compound’s structure consists of a phenazine core with a carboxamide group at the 2-position and a 4-chlorophenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(4-chlorophenyl)phenazine-2-carboxamide typically begins with phenazine-2-carboxylic acid and 4-chloroaniline.

    Reaction Steps:

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-chlorophenyl)phenazine-2-carboxamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenazine core or the 4-chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Oxidized phenazine derivatives.

    Reduction: Reduced amines or other reduced products.

    Substitution: Substituted phenazine derivatives with different functional groups.

Scientific Research Applications

Chemistry:

  • N-(4-chlorophenyl)phenazine-2-carboxamide is used as a building block in the synthesis of more complex organic molecules.
  • It serves as a precursor for the development of new phenazine derivatives with potential applications in materials science.

Biology:

  • The compound exhibits antimicrobial activity against various bacterial and fungal strains.
  • It is studied for its potential use as an antiparasitic agent.

Medicine:

Industry:

  • The compound is used in the development of dyes and pigments due to its stable and vibrant coloration.
  • It has applications in the production of electronic materials and sensors.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Phenazine-1-carboxamide: Another phenazine derivative with similar antimicrobial and anticancer properties.

    Pyocyanin: A naturally occurring phenazine produced by Pseudomonas aeruginosa with strong redox activity and antimicrobial effects.

    Phenazine-1-carboxylic acid: A precursor in the synthesis of various phenazine derivatives with diverse biological activities.

Uniqueness:

  • N-(4-chlorophenyl)phenazine-2-carboxamide is unique due to the presence of the 4-chlorophenyl group, which enhances its biological activity and specificity.
  • The compound’s ability to generate ROS and target topoisomerases makes it a potent anticancer agent compared to other phenazine derivatives.

Properties

IUPAC Name

N-(4-chlorophenyl)phenazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O/c20-13-6-8-14(9-7-13)21-19(24)12-5-10-17-18(11-12)23-16-4-2-1-3-15(16)22-17/h1-11H,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBRISJRSONTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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